1-Chloro-5-methoxy-2,4-dimethylbenzene
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Overview
Description
1-Chloro-5-methoxy-2,4-dimethylbenzene is an aromatic compound with a benzene ring substituted by a chlorine atom, a methoxy group, and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-5-methoxy-2,4-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma complex intermediate, followed by the loss of a proton to restore aromaticity . Specific synthetic routes may include:
Chlorination: Introduction of the chlorine atom can be achieved using chlorine gas or other chlorinating agents under controlled conditions.
Methoxylation: The methoxy group can be introduced using methanol in the presence of a catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The process is optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-5-methoxy-2,4-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as hydroxide, amine, or thiol groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles and may be conducted under reflux conditions.
Major Products:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of dechlorinated or hydrogenated products.
Substitution: Formation of substituted benzene derivatives with various functional groups.
Scientific Research Applications
1-Chloro-5-methoxy-2,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-5-methoxy-2,4-dimethylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s effects are mediated by the formation of sigma complexes and subsequent reactions with nucleophiles or electrophiles. The pathways involved include the activation of aromatic rings and the stabilization of reaction intermediates .
Comparison with Similar Compounds
1-Chloro-2,4-dimethylbenzene: Lacks the methoxy group, resulting in different reactivity and applications.
1-Methoxy-2,4-dimethylbenzene:
1-Chloro-4-methoxy-2,3-dimethylbenzene: Similar structure but with different substitution patterns, leading to variations in properties and applications.
Uniqueness: 1-Chloro-5-methoxy-2,4-dimethylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both electron-donating (methoxy and methyl) and electron-withdrawing (chlorine) groups on the benzene ring influences its behavior in various chemical reactions and applications .
Properties
CAS No. |
78353-05-6 |
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Molecular Formula |
C9H11ClO |
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-chloro-5-methoxy-2,4-dimethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-6-4-7(2)9(11-3)5-8(6)10/h4-5H,1-3H3 |
InChI Key |
VRARKRQZBRXHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)Cl)C |
Origin of Product |
United States |
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